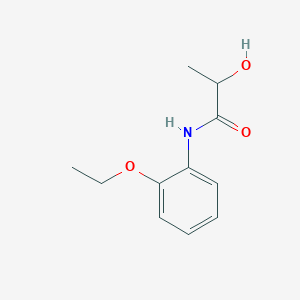

N-(2-ethoxyphenyl)-2-hydroxypropanamide

Description

N-(2-Ethoxyphenyl)-2-hydroxypropanamide is a secondary amide characterized by a 2-ethoxy-substituted phenyl group attached to a propanamide backbone with a hydroxyl group at the second carbon.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-15-10-7-5-4-6-9(10)12-11(14)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZFGPBSBMPMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-hydroxypropanamide typically involves the reaction of 2-ethoxyaniline with a suitable acylating agent. One common method involves the use of diethyl oxalate and o-ethylaniline as starting materials . The reaction proceeds under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-hydroxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as bromine.

Substitution: It can participate in electrophilic substitution reactions, particularly due to the presence of the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.

Substitution: Various electrophilic reagents can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can lead to brominated derivatives .

Scientific Research Applications

N-(2-ethoxyphenyl)-2-hydroxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-hydroxypropanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

a) N-(4-Ethoxyphenyl)-2-hydroxypropanamide

- Structural Difference : Ethoxy group at the para position instead of ortho.

b) N-(2-Amino-4-ethoxyphenyl)-2-hydroxypropanamide (CAS 883291-43-8)

- Structural Difference: Additional amino group at the para position of the phenyl ring.

- Impact: The amino group introduces a polar moiety, enhancing water solubility and enabling zwitterionic behavior .

Functional Group Variations

a) N-(2-Ethoxyphenyl)-2-phenoxypropanamide (CAS 349579-61-9)

- Structural Difference: Phenoxy group replaces the hydroxyl group.

| Property | This compound | N-(2-Ethoxyphenyl)-2-phenoxypropanamide |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₃ | C₁₇H₁₉NO₃ |

| Molecular Weight | 209.24 g/mol | 285.34 g/mol |

| Key Functional Groups | Hydroxyl | Phenoxy |

b) N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Structural Difference : Chlorophenethyl and isobutylphenyl substituents.

- Impact : The isobutyl group (common in ibuprofen derivatives) suggests NSAID-like activity, while the chlorophenethyl group may enhance receptor affinity .

Pharmacologically Active Analogues

a) Naproxen-Derived Amides

Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (CAS 1017153-76-2) combine naproxen’s anti-inflammatory scaffold with tryptamine, suggesting dual mechanisms of action (COX inhibition and serotonin modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.